molecular formula C23H19FN4O B11045139 4-Amino-1-(3-fluorophenyl)-3-methyl-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

4-Amino-1-(3-fluorophenyl)-3-methyl-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

Cat. No.: B11045139
M. Wt: 386.4 g/mol
InChI Key: KZWLANKLGODCDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a fascinating member of the pyrazoloquinolinone family. Let’s break it down:

    Chemical Name: 4-Amino-1-(3-fluorophenyl)-3-methyl-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

    Structure: It features a pyrazoloquinolinone core with an amino group (NH₂) at position 4, a fluorophenyl group (C₆H₄F) at position 1, a methyl group (CH₃) at position 3, and a phenyl group (C₆H₅) at position 7.

    Natural Occurrence: While not found in nature, this compound serves as a valuable synthetic intermediate.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Industrial-scale synthesis typically involves efficient one-pot reactions, combining multiple steps for cost-effectiveness.

Chemical Reactions Analysis

    Oxidation: Can be oxidized to form a quinone derivative.

    Reduction: Reduction of the quinone moiety yields a dihydroquinoline.

    Substitution: The fluorophenyl group can undergo substitution reactions.

    Common Reagents: Various metal catalysts (e.g., palladium, platinum), reducing agents (e.g., NaBH₄), and halogenating agents (e.g., NBS).

    Major Products: Diverse derivatives with altered substituents.

Scientific Research Applications

    Medicine: Investigated for potential antitumor, anti-inflammatory, and antiviral properties.

    Chemistry: Used as a building block for more complex molecules.

    Industry: Employed in the synthesis of novel materials.

Mechanism of Action

    Targets: Interacts with specific cellular receptors or enzymes.

    Pathways: Modulates signaling pathways related to cell growth, inflammation, or immunity.

Comparison with Similar Compounds

Properties

Molecular Formula

C23H19FN4O

Molecular Weight

386.4 g/mol

IUPAC Name

4-amino-1-(3-fluorophenyl)-3-methyl-7-phenyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C23H19FN4O/c1-13-20-22(25)21-18(10-15(11-19(21)29)14-6-3-2-4-7-14)26-23(20)28(27-13)17-9-5-8-16(24)12-17/h2-9,12,15H,10-11H2,1H3,(H2,25,26)

InChI Key

KZWLANKLGODCDE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC3=C(C(=O)CC(C3)C4=CC=CC=C4)C(=C12)N)C5=CC(=CC=C5)F

Origin of Product

United States

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